molecular formula C6H9ClHgO2 B14632593 [3-(Acetyloxy)cyclobutyl](chloro)mercury CAS No. 57297-72-0

[3-(Acetyloxy)cyclobutyl](chloro)mercury

Cat. No.: B14632593
CAS No.: 57297-72-0
M. Wt: 349.18 g/mol
InChI Key: UJDMWFBBMQXBSX-UHFFFAOYSA-M
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Description

3-(Acetyloxy)cyclobutylmercury: is an organomercury compound characterized by the presence of a cyclobutyl ring substituted with an acetyloxy group and a chlorine atom bonded to mercury. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetyloxy)cyclobutylmercury typically involves the reaction of cyclobutyl derivatives with mercuric chloride in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 3-(Acetyloxy)cyclobutylmercury may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Acetyloxy)cyclobutylmercury can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield different organomercury species.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetyloxy-substituted cyclobutyl derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.

Scientific Research Applications

Chemistry: 3-(Acetyloxy)cyclobutylmercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as an intermediate in the synthesis of more complex organomercury compounds.

Biology and Medicine: In biological research, organomercury compounds are studied for their interactions with biological molecules. 3-(Acetyloxy)cyclobutylmercury may be used in studies related to enzyme inhibition and protein binding.

Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in the synthesis of active pharmaceutical ingredients and other specialized chemicals.

Mechanism of Action

The mechanism by which 3-(Acetyloxy)cyclobutylmercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition. The acetyloxy group may also play a role in modulating the reactivity and stability of the compound.

Comparison with Similar Compounds

  • 3-(Acetyloxy)cyclopropylmercury
  • 3-(Acetyloxy)cyclopentylmercury
  • 3-(Acetyloxy)cyclohexylmercury

Comparison:

  • Structural Differences: The primary difference lies in the size of the cycloalkyl ring. 3-(Acetyloxy)cyclobutylmercury has a four-membered ring, while the similar compounds have three, five, and six-membered rings, respectively.
  • Reactivity: The ring strain in cyclobutyl derivatives can influence their reactivity compared to cyclopropyl, cyclopentyl, and cyclohexyl derivatives.
  • Applications: While all these compounds may be used in organic synthesis, their specific applications can vary based on their reactivity and stability.

Properties

CAS No.

57297-72-0

Molecular Formula

C6H9ClHgO2

Molecular Weight

349.18 g/mol

IUPAC Name

(3-acetyloxycyclobutyl)-chloromercury

InChI

InChI=1S/C6H9O2.ClH.Hg/c1-5(7)8-6-3-2-4-6;;/h2,6H,3-4H2,1H3;1H;/q;;+1/p-1

InChI Key

UJDMWFBBMQXBSX-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC1CC(C1)[Hg]Cl

Origin of Product

United States

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